molecular formula C19H28O5 B5224181 Diethyl 2-[5-(2-methylphenoxy)pentyl]propanedioate

Diethyl 2-[5-(2-methylphenoxy)pentyl]propanedioate

Cat. No.: B5224181
M. Wt: 336.4 g/mol
InChI Key: CXCBITDDINFFSI-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(2-methylphenoxy)pentyl]propanedioate is an organic compound with a complex structure It is a derivative of propanedioate, featuring a diethyl ester group and a 2-methylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[5-(2-methylphenoxy)pentyl]propanedioate typically involves the esterification of propanedioic acid derivatives with diethyl alcohol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(2-methylphenoxy)pentyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[5-(2-methylphenoxy)pentyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[5-(2-methylphenoxy)pentyl]propanedioate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(2-methylphenoxy)malonate
  • Diethyl [5-(2-methoxyphenoxy)pentyl]malonate

Uniqueness

Diethyl 2-[5-(2-methylphenoxy)pentyl]propanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diethyl ester group and a 2-methylphenoxy substituent sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

diethyl 2-[5-(2-methylphenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-4-22-18(20)16(19(21)23-5-2)12-7-6-10-14-24-17-13-9-8-11-15(17)3/h8-9,11,13,16H,4-7,10,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCBITDDINFFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=CC=C1C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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